molecular formula C10H8F4O2 B1390464 3-(4-Fluoro-3-(trifluoromethyl)phenyl)propanoic acid CAS No. 916420-42-3

3-(4-Fluoro-3-(trifluoromethyl)phenyl)propanoic acid

Cat. No.: B1390464
CAS No.: 916420-42-3
M. Wt: 236.16 g/mol
InChI Key: ITZBWMABBUYCQB-UHFFFAOYSA-N
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Description

3-(4-Fluoro-3-(trifluoromethyl)phenyl)propanoic acid is an organic compound with the molecular formula C10H8F4O2 and a molecular weight of 236.16 g/mol . This compound is characterized by the presence of a trifluoromethyl group and a fluorine atom attached to a phenyl ring, which is further connected to a propanoic acid moiety. It is commonly used in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-3-(trifluoromethyl)phenyl)propanoic acid typically involves the reaction of 4-fluoro-3-(trifluoromethyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product . The reaction conditions often include the use of a solvent such as ethanol and a base like sodium ethoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-3-(trifluoromethyl)phenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as bromine (Br2) for halogenation or nitric acid (HNO3) for nitration are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-(4-Fluoro-3-(trifluoromethyl)phenyl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-3-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluorine groups enhance its binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenylpropanoic acid
  • 3-(4-(Trifluoromethoxy)phenyl)propanoic acid
  • 4-(Trifluoromethyl)hydrocinnamic acid

Uniqueness

3-(4-Fluoro-3-(trifluoromethyl)phenyl)propanoic acid is unique due to the presence of both a trifluoromethyl group and a fluorine atom on the aromatic ring. This combination imparts distinct chemical and biological properties, such as increased lipophilicity and metabolic stability, making it valuable in various research and industrial applications .

Properties

IUPAC Name

3-[4-fluoro-3-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O2/c11-8-3-1-6(2-4-9(15)16)5-7(8)10(12,13)14/h1,3,5H,2,4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZBWMABBUYCQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)O)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701230897
Record name 4-Fluoro-3-(trifluoromethyl)benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701230897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916420-42-3
Record name 4-Fluoro-3-(trifluoromethyl)benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916420-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-3-(trifluoromethyl)benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701230897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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